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molecular formula C14H8N2O4 B1679350 N,N'-1,3-Phenylenedimaleimide CAS No. 3006-93-7

N,N'-1,3-Phenylenedimaleimide

Cat. No. B1679350
M. Wt: 268.22 g/mol
InChI Key: IPJGAEWUPXWFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154737

Procedure details

A glass flask was equipped with a thermometer, mechanical paddle stirrer and a water-cooled condenser. A solution of m-phenylenediamine (0.46 mole), triethylamine (0.16 mole) (except in Example 7), and 100 ml acetone was added over a 15-30 minute period to a solution of maleic anhydride (0.98 mole) in 300 ml acetone. A precipitate formed during that time. The heterogeneous reaction mixture was maintained at 40° C. for 30 minutes. The metal salt (0.1 or 0.01 mole per 1 mole of the diamine) and acetic anhydride (1.2 moles) were added all at once and the temperature raised to 50° C. and maintained for 3 hours. At this time 300 ml water were added and the mixture was cooled. The precipitated product was collected by vacuum filtration, washed with water and dried for 12 hours at 60° C. in a vacuum oven. The yields of recovered solids and N,N'-m-phenylenedimaleimide, based on m-phenylenediamine, obtained are shown in the tables. Liquid chromatographic yield data for the dimaleimide are accurate to ±4%. The results are presented in Table 1.
Quantity
0.46 mol
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0.98 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.C(N(CC)CC)C.[C:16]1(=[O:22])O[C:19](=[O:20])[CH:18]=[CH:17]1.C(O[C:27](=[O:29])[CH3:28])(=O)C.[CH3:30][C:31](C)=[O:32]>O>[C:1]1([N:8]2[C:16](=[O:22])[CH:17]=[CH:18][C:19]2=[O:20])[CH:6]=[CH:5][CH:4]=[C:3]([N:7]2[C:27](=[O:29])[CH:28]=[CH:30][C:31]2=[O:32])[CH:2]=1

Inputs

Step One
Name
Quantity
0.46 mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Name
Quantity
0.16 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.98 mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
diamine
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
1.2 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass flask was equipped with a thermometer, mechanical paddle stirrer
CUSTOM
Type
CUSTOM
Details
A precipitate formed during that time
TEMPERATURE
Type
TEMPERATURE
Details
raised to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried for 12 hours at 60° C. in a vacuum oven
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1C(C=CC1=O)=O)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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